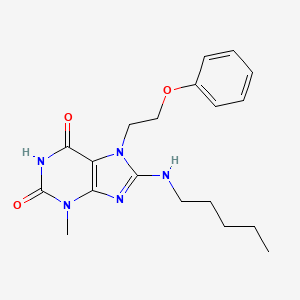

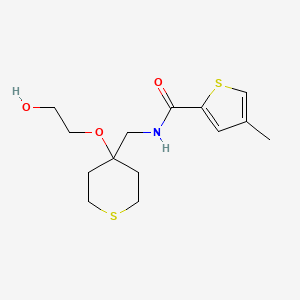

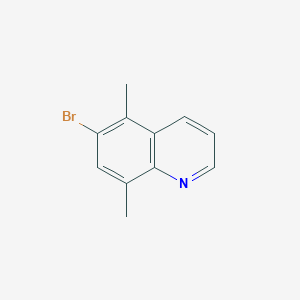

![molecular formula C18H13N5O3 B2527299 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1795296-76-2](/img/structure/B2527299.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a complex organic compound. The imidazole ring in its structure is known to show excellent solubility in water and other polar solvents . Imidazo[1,2-a]pyridines, which are part of this compound’s structure, have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a key component of the compound, can be achieved through a practical two-step process involving the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This method is efficient, mild, and practical for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The structural elucidation of synthesized imidazo-pyridine derivatives, which are similar to the compound , has been performed using different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . This reaction is part of the synthesis process of the compound.Physical And Chemical Properties Analysis

The imidazole ring in the compound’s structure shows excellent solubility in water and other polar solvents . More specific physical and chemical properties of the compound were not found in the search results.科学的研究の応用

Magneto-Optical Crystals

Magneto-optical crystals play a crucial role in optical communication technology. These crystals enable the unidirectional propagation of light, ensuring stable and efficient operation of optical systems. Specifically, the compound AKOS024570139 has been investigated for its potential as a magneto-optical medium. Researchers have explored its use in magneto-optical isolators, which prevent back-reflection of light in optical devices. The Faraday effect, where the polarization plane of light rotates in the presence of a magnetic field, is the underlying principle. Fluoride magneto-optical crystals, including CeF3, have shown promise in this field .

Fluorescent Probes for Protein Aggregates

The compound AKOS024570139 has been studied as a fluorescent probe for detecting fibrillar aggregates of proteins. For instance, it can selectively bind to α-synuclein (αS) fibrils, which are associated with Parkinson’s disease. This “turn-on” probe shows specificity for αS fibrils compared to soluble proteins, making it valuable for disease diagnosis and research .

COX-2 Inhibitors

Researchers have explored the design and synthesis of novel imidazo[1,2-a]pyridine derivatives, aiming to develop potent COX-2 inhibitors. These inhibitors are relevant in the context of inflammation and pain management. While specific studies on AKOS024570139 in this context are limited, its structural features make it an interesting candidate for further investigation .

Antibacterial and Antifungal Agents

Substituted imidazo[1,2-a]pyridines exhibit broad-spectrum biological activity, including antibacterial and antifungal properties. Although direct studies on AKOS024570139 are scarce, its core structure aligns with the pharmacophores of such agents. Further exploration could reveal its potential as an antimicrobial compound .

Cardiovascular and Cancer Research

Imidazo[1,2-a]pyridine derivatives have been proposed for cardiovascular disease and cancer treatment. While AKOS024570139’s specific role remains unexplored, its scaffold could be relevant for drug development in these areas. Researchers may investigate its effects on relevant pathways and cellular targets .

Alzheimer’s Disease Research

Given the diverse biological activities associated with imidazo[1,2-a]pyridines, including neuroprotective effects, researchers might explore AKOS024570139’s potential in Alzheimer’s disease models. Its unique structure could contribute to drug discovery efforts targeting neurodegenerative diseases .

作用機序

While the specific mechanism of action for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-16-9-13(21-18(26)22-16)17(25)20-12-6-2-1-5-11(12)14-10-23-8-4-3-7-15(23)19-14/h1-10H,(H,20,25)(H2,21,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIHMARGTNYHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

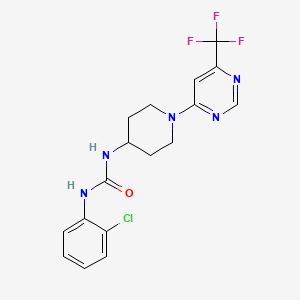

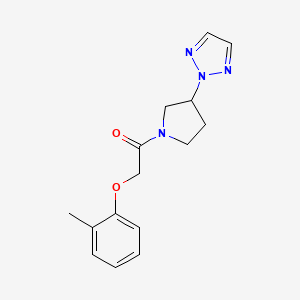

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

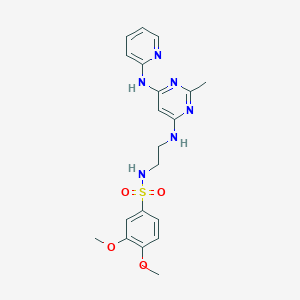

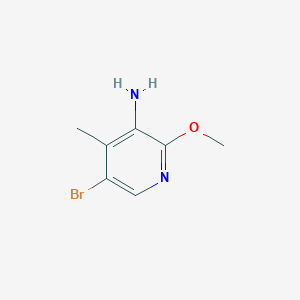

![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)

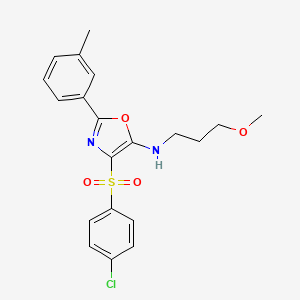

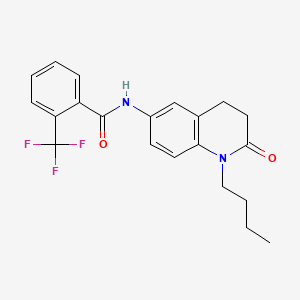

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)